Cas no 159407-19-9 (Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside)

Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside is a protected thioglycoside derivative of D-mannose, widely used as a key intermediate in carbohydrate chemistry and glycoconjugate synthesis. The benzylidene group at the 4,6-positions provides selective protection, enhancing stability while allowing further functionalization at other hydroxyl sites. The thioglycoside linkage offers improved chemical stability compared to O-glycosides and serves as a versatile glycosyl donor in glycosylation reactions. This compound is particularly valuable in the synthesis of complex oligosaccharides, glycopeptides, and other biologically relevant molecules. Its well-defined stereochemistry and reactivity make it a reliable building block for researchers in medicinal chemistry and glycobiology.
Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside structure
159407-19-9 structure
商品名:Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside
CAS番号:159407-19-9
MF:C19H20O5S
メガワット:360.4241
CID:109209
PubChem ID:68562719

Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside 化学的及び物理的性質

名前と識別子

    • a-D-Mannopyranoside, phenyl4,6-O-[(R)-phenylmethylene]-1-thio-
    • Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside
    • Phenyl 4,6-O-Benzylidene-1-thio-a-D-mannopyranoside
    • Phenyl 4,6-O-Benzyli
    • Phenyl 4,6-O-(Phenylmethylene)-1-thio-a-D-mannopyranoside
    • Phenyl 4,6-O-(Phenylmethylene)-1-thio-α-D-mannopyranoside
    • Phenyl 4,6-O-[(R)-Phenylmethylene]-1-thio-a-D-mannopyranoside
    • Phenyl 4,6-O-[(R)-Phenylmethylene]-1-thio-α-D-mannopyranoside
    • 159407-19-9
    • Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside
    • (4ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
    • SCHEMBL3241232
    • (4AR,6R,7S,8R,8aS)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
    • phenyl 4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside
    • Phenyl 4,6-O-Benzylidene-1-thio-?-D-mannopyranoside
    • DB-235098
    • インチ: InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14?,15?,16-,17-,18?,19-/m1/s1
    • InChIKey: BDNIQCYVYFGHSI-FCUBMCITSA-N
    • ほほえんだ: C1C=CC(S[C@H]2OC3COC(O[C@H]3C(O)[C@H]2O)C2C=CC=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 360.10314491g/mol
  • どういたいしつりょう: 360.10314491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 424
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 581.2±50.0 °C at 760 mmHg
  • フラッシュポイント: 305.3±30.1 °C
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside セキュリティ情報

Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P319560-250mg
Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside
159407-19-9
250mg
$816.00 2023-05-17
A2B Chem LLC
AE83985-250mg
Phenyl 4,6-O-Benzylidene-1-thio-a-D-mannopyranoside
159407-19-9 98%
250mg
$140.00 2024-04-20
1PlusChem
1P00AE29-500mg
Phenyl 4,6-O-Benzylidene-1-thio-a-D-mannopyranoside
159407-19-9 ≥98%
500mg
$276.00 2024-06-20
1PlusChem
1P00AE29-100mg
Phenyl 4,6-O-Benzylidene-1-thio-a-D-mannopyranoside
159407-19-9 98%
100mg
$103.00 2024-06-20
TRC
P319560-25mg
Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside
159407-19-9
25mg
$144.00 2023-05-17
TRC
P319560-50mg
Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside
159407-19-9
50mg
$178.00 2023-05-17
TRC
P319560-100mg
Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside
159407-19-9
100mg
$339.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-212547-50mg
Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside,
159407-19-9
50mg
¥2708.00 2023-09-05
1PlusChem
1P00AE29-250mg
Phenyl 4,6-O-Benzylidene-1-thio-a-D-mannopyranoside
159407-19-9 98%
250mg
$174.00 2024-06-20
A2B Chem LLC
AE83985-1g
Phenyl 4,6-O-Benzylidene-1-thio-a-D-mannopyranoside
159407-19-9 98%
1g
$373.00 2024-04-20

Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside 関連文献

Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranosideに関する追加情報

Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside (CAS No. 159407-19-9): A Comprehensive Overview

Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside, a compound with the CAS number 159407-19-9, is a structurally complex glycoside that has garnered significant attention in the field of pharmaceutical chemistry and glycobiology. This compound belongs to the class of O-glycosides and features a β-D-mannopyranose core substituted with a thioacetal group at the C1 position and benzylidene groups at the C4 and C6 positions. The unique structural attributes of this molecule make it a valuable scaffold for the development of novel therapeutic agents and probes for biological studies.

The synthesis of Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside involves a series of well-established glycosylation reactions, including the formation of the thioacetal linkage and subsequent condensation with benzaldehyde derivatives. The use of protecting groups, such as benzyl groups on the hydroxyl moieties, is crucial to prevent unwanted side reactions during the synthetic process. Recent advances in glycosylation methodologies have enabled more efficient and selective constructions of complex glycosides, making this compound more accessible for medicinal chemistry applications.

One of the most compelling aspects of Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside is its potential as a tool for investigating carbohydrate-protein interactions. Carbohydrates play a pivotal role in numerous biological processes, including cell signaling, immune responses, and pathogen recognition. The benzylidene substituents in this molecule can serve as probes to study the binding affinity and specificity of carbohydrate-binding proteins such as lectins and enzymes. Furthermore, the thioacetal group provides a handle for further chemical modifications, allowing researchers to tailor the properties of the molecule for specific applications.

In recent years, there has been growing interest in developing carbohydrate-based therapeutics due to their unique biological activities and low immunogenicity. Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside has been explored as a precursor in the synthesis of glycomimetics, which mimic the structure and function of natural carbohydrates but with improved pharmacokinetic properties. These glycomimetics have shown promise in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer treatments.

The structural features of Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside also make it an attractive candidate for use in drug discovery campaigns. By serving as a scaffold, this compound can be modified to identify novel bioactive molecules through high-throughput screening or rational drug design. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the creation of libraries of derivatives with tailored biological activities.

Recent studies have highlighted the role of O-glycosides in modulating biological pathways associated with diseases such as cancer and diabetes. Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside has been investigated for its potential to interfere with aberrant O-glycosylation processes that are often observed in these diseases. By inhibiting or modulating specific glycosylation pathways, this compound could offer new therapeutic strategies for treating these conditions.

The compound's stability under various conditions is another critical factor that contributes to its utility in research and development. Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside has been shown to exhibit good stability in solution under controlled pH and temperature conditions, making it suitable for both laboratory-scale experiments and large-scale production processes. This stability ensures that researchers can reliably use this compound in their studies without concerns about degradation or decomposition.

Furthermore, the synthetic accessibility of Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside has facilitated its integration into various research projects across different disciplines. Its availability from multiple chemical suppliers allows researchers to focus on downstream applications rather than spending excessive time on synthetic routes. This accessibility is particularly important in academic settings where resources may be limited but innovation is abundant.

The future prospects for Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside are promising as new methodologies continue to emerge in glycoscience. Advances in computational chemistry and molecular modeling are enabling researchers to predict the behavior of complex glycosides more accurately, which can accelerate drug discovery efforts. Additionally, new techniques for modifying carbohydrate structures are providing greater flexibility in designing molecules with specific biological activities.

In conclusion, Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside (CAS No. 159407-19-9) is a versatile glycoside with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent tool for studying carbohydrate-protein interactions and developing novel therapeutic agents. As our understanding of carbohydrates continues to grow, compounds like this will play an increasingly important role in addressing some of today's most challenging medical problems.

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